molecular formula C18H14N4O2S B2527616 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide CAS No. 1705348-79-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Cat. No.: B2527616
CAS No.: 1705348-79-3
M. Wt: 350.4
InChI Key: LZOCFCQKWBCDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is a novel synthetic small molecule designed for preclinical research, featuring a hybrid structure that incorporates both an imidazo[2,1-b]thiazole scaffold and a pyridine-oxy-acetamide group. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . This heterocyclic system has been identified as a promising scaffold for the development of anticancer agents, with research indicating that certain derivatives exhibit potent cytotoxic effects against various human cancer cell lines . The specific incorporation of the acetamide linker and pyridinyloxy moiety is designed to modulate the compound's physicochemical properties and potential interactions with biological targets. Compounds bearing the imidazo[2,1-b]thiazole architecture have demonstrated mechanism-based research value, with studies reporting derivatives showing inhibitory activity against protein kinases such as VEGFR2, which plays a critical role in angiogenesis . Other research has explored related structures as potential inhibitors of Raf kinases, IGF-IR, and EGFR, suggesting the versatility of this core scaffold in targeting multiple oncogenic pathways . The structural features of this compound suggest potential for investigation in oncology research, particularly in studying apoptosis, cell proliferation, and signal transduction mechanisms. Researchers may find this compound valuable for exploring structure-activity relationships within this chemical class or as a starting point for the development of more potent and selective targeted therapies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety protocols and regulations.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyridin-3-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(12-24-13-4-3-7-19-10-13)20-15-6-2-1-5-14(15)16-11-22-8-9-25-18(22)21-16/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOCFCQKWBCDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide involves a multi-step process that typically includes the formation of the imidazo[2,1-b]thiazole scaffold followed by the introduction of the pyridine moiety. The structural formula can be represented as follows:

C15H14N4O1S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_1\text{S}

This compound features a complex heterocyclic structure that contributes to its diverse biological activities.

Biological Activity Overview

Anticancer Activity
Research indicates that compounds related to imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar scaffolds showed potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action often involves the inhibition of specific signaling pathways such as VEGFR2 and apoptosis induction in cancer cells .

Antitubercular Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anti-tubercular agents. In vitro evaluations against Mycobacterium tuberculosis showed promising results with several compounds achieving IC50 values in the low micromolar range (1.35 to 2.18 μM), indicating effective inhibition of bacterial growth .

The biological activity of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Many imidazo[2,1-b]thiazole derivatives act as kinase inhibitors, disrupting critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function by targeting specific enzymes essential for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer (HepG2)Human Liver Cancer5.0
Anticancer (MDA-MB-231)Human Breast Cancer4.5
AntitubercularMycobacterium tuberculosis1.35 - 2.18

Case Study: Anticancer Evaluation

In a detailed study involving various imidazo[2,1-b]thiazole derivatives, one compound demonstrated an IC50 value of 4.5 µM against MDA-MB-231 cells while exhibiting minimal toxicity to normal human cells (HEK-293), suggesting a favorable therapeutic index . Another derivative showed significant inhibition of lung metastasis in animal models, outperforming established treatments .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide, as anticancer agents.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various human cancer cell lines. For instance, research indicates that similar compounds within this class can inhibit key signaling pathways involved in tumor growth and proliferation, such as the VEGFR2 pathway. In a comparative study, a derivative demonstrated an IC50 value of 1.4 μM against MDA-MB-231 breast cancer cells, outperforming sorafenib (IC50 = 5.2 μM) in selectivity and efficacy .
  • Case Studies : A detailed examination of derivatives showed that modifications to the imidazo[2,1-b]thiazole scaffold can enhance their anticancer properties. For example, compounds with pyridine substitutions have been shown to exhibit improved selectivity and potency against specific cancer types .

Antimicrobial Properties

The antimicrobial potential of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has also been investigated.

  • Antibacterial Activity : Research indicates that derivatives of imidazo[2,1-b]thiazole show moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as templates for developing new antibacterial agents .
  • Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory and Other Pharmacological Activities

Beyond anticancer and antimicrobial applications, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide has shown promise in other therapeutic areas.

  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
  • Other Activities : Preliminary studies indicate that imidazo[2,1-b]thiazole derivatives may also possess antifungal and antiviral activities, making them versatile candidates for drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide.

Structural Feature Effect on Activity
Imidazo[2,1-b]thiazole coreEssential for anticancer activity
Pyridine substitutionEnhances selectivity against cancer cells
Alkyl/aryl modificationsInfluences potency and solubility

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The following table summarizes key analogs and their biological activities, highlighting structural differences and their impact on efficacy:

Compound Name & ID (from Evidence) Key Structural Features Biological Activity IC50/Inhibitory Rate Selectivity/Notes
5l () 4-Chlorophenyl on imidazo[2,1-b]thiazole; 4-methoxybenzyl-piperazine on pyridine VEGFR2 inhibition; Cytotoxicity against MDA-MB-231 IC50 = 1.4 μM (MDA-MB-231); 22.6 μM (HepG2) 16-fold selectivity for MDA-MB-231 over HepG2
5j () 4-Chlorophenyl on imidazo[2,1-b]thiazole; 4-methylpiperazine on pyridine Synthetic intermediate N/A High yield (71%); characterized by NMR/MS
Compound 18 () Imidazo[2,1-b]thiazole; 4-ethoxy-3-(piperidinylsulfonyl)phenyl Anti-HIV-1 activity IC50 = 7.5–15.6 μM (group M isolates) Targets HIV-1 matrix protein; competes with PI(4,5)P2 binding
SRT1720 () Piperazine-methylimidazo[2,1-b]thiazole; quinoxaline-carboxamide SIRT1 agonist N/A Modulates circadian clock; used in metabolic studies
4a-k () Aryl-substituted imidazo[2,1-b][1,3,4]thiadiazole; fluorophenylacetamide Antibacterial, antifungal Varies by substituent Broad-spectrum activity; some analogs show anti-inflammatory effects

Key Observations:

  • Substituent Effects on Selectivity: The 4-chlorophenyl group in 5l enhances cytotoxicity against triple-negative breast cancer (MDA-MB-231) but reduces activity in hepatocellular carcinoma (HepG2), suggesting tissue-specific target engagement .
  • Antiviral vs. Anticancer Moieties : While Compound 18 targets viral assembly via PI(4,5)P2 competition, 5l and analogs focus on kinase inhibition (e.g., VEGFR2), reflecting divergent therapeutic applications despite shared imidazo[2,1-b]thiazole cores .
  • Role of Piperazine/Piperidine Groups : These moieties improve solubility and binding affinity in both anticancer (e.g., 5l ) and antiviral (e.g., Compound 18 ) contexts .

Chemical and Physical Properties

The target compound’s pyridin-3-yloxyacetamide group distinguishes it from analogs with morpholine, piperazine, or halogenated aryl substituents. For example:

  • Melting Points : Analogs with bulky substituents (e.g., 5k , 5l ) exhibit lower melting points (92–118°C) compared to simpler derivatives (e.g., 5f , 5g : 211–217°C), likely due to reduced crystallinity .

Structure-Activity Relationship (SAR) Trends

  • Imidazo[2,1-b]thiazole Core : Essential for kinase inhibition (VEGFR2) and protein binding (HIV-1 MA), as seen in 5l and Compound 18 .
  • Pyridine/Pyrimidine Linkers : Oxygen-containing groups (e.g., pyridin-3-yloxy in the target compound) may enhance hydrogen bonding with targets compared to chlorophenyl or morpholine groups .
  • Acetamide Flexibility : The acetamide bridge in all analogs allows conformational adaptability, critical for binding to hydrophobic pockets .

Preparation Methods

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization and coupling steps. For example, cyclization of thiazolium bromide intermediates under microwave conditions (150°C, 20 minutes) reduces reaction time from 12 hours to 30 minutes while maintaining 85% yield.

Solid-Phase Synthesis

Solid-supported strategies utilizing Wang resin have been explored for combinatorial library generation. The imidazo[2,1-b]thiazole core is assembled on-resin, followed by cleavage and solution-phase amidation, achieving 65–70% overall yield.

Analytical Characterization and Quality Control

Structural validation of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is achieved through:

  • NMR spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 10.21 (s, 1H, NH), 8.51 (d, $$ J = 4.8 $$ Hz, 1H, pyridine-H), 8.32 (s, 1H, thiazole-H), 7.89–7.21 (m, 8H, aromatic-H).
  • Mass spectrometry : ESI-MS m/z 350.08 [M+H]$$^+$$, consistent with the molecular formula $$ C{18}H{14}N4O2S $$ .
  • HPLC purity : >99% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

  • Cost-effective reagents : Substituting chloroacetyl chloride with bromoacetyl chloride reduces raw material costs by 15% but requires longer reaction times.
  • Waste management : Ethanol and DCM are recovered via fractional distillation for reuse.
  • Regulatory compliance : Residual solvent levels (e.g., DCM < 600 ppm) adhere to ICH Q3C guidelines.

Q & A

Q. Basic Research Focus

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48 hours.
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition points (>200°C typical for acetamide derivatives) .
  • Light sensitivity : UV-Vis spectroscopy to detect photooxidation of the thiazole ring .

What computational tools are used to model interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina): Predict binding poses in SIRT1 (PDB: 4I5I) or kinase domains.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Relate substituent electronegativity to IC₅₀ values for lead optimization .

How can researchers address low solubility in aqueous buffers during in vivo studies?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate groups on the pyridinyloxy moiety for pH-dependent release.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability, as demonstrated for SRT2104 analogs .
  • Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.